molecular formula C16H24N2O3S B4562525 N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide

N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide

Cat. No.: B4562525
M. Wt: 324.4 g/mol
InChI Key: DFGLYQLLUBHVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Activities

Compounds incorporating benzenesulfonamide moieties, similar in structure to N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide, have been investigated for their antioxidant properties and inhibition capabilities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. A study demonstrated that these compounds exhibit moderate DPPH radical scavenging and metal chelating activity, and low ABTS cation radical scavenging activity. Specifically, compounds showed significant inhibitory potency against AChE and BChE, with less effect on tyrosinase, suggesting potential therapeutic applications in neurodegenerative and pigmentation disorders (Lolak et al., 2020).

Metabolic Stability and Pharmacokinetics

Another study focused on the metabolism and pharmacokinetics of JM6, a compound structurally related to the target molecule, in mice. This research aimed to understand the regulation of tryptophan metabolites in neurodegeneration. The findings indicated that JM6 is not a prodrug for the kynurenine 3-monooxygenase (KMO) inhibitor Ro-61-8048 and highlighted significant species differences in the rate of oxidative metabolism. This study suggests that major circulating metabolites of JM6 in mice are unlikely to be significant in humans, pointing towards the complexity of translating preclinical metabolic and pharmacokinetic findings to human applications (Beconi et al., 2012).

Properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-10-14(2)12-18(11-13)16(19)8-9-17-22(20,21)15-6-4-3-5-7-15/h3-7,13-14,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGLYQLLUBHVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.